Reference Compound: (2R,6R)-2-Methyl-6-undecylpiperidine may be used as a reference compound in studies involving piperidine derivatives. Its known structure and properties allow researchers to compare and contrast the characteristics of other similar molecules [, ].
Chemical Biology: The piperidine ring structure is present in many biologically active molecules. Research may explore (2R,6R)-2-methyl-6-undecylpiperidine's potential interactions with biological systems to understand its pharmacological effects or use it as a scaffold for drug design [].
It's important to note that most information available on (2R,6R)-2-methyl-6-undecylpiperidine is limited to its commercial availability from chemical suppliers [, ]. Further scientific research on its specific applications might not be readily available in public databases.
Solenopsin is a lipophilic alkaloid primarily found in the venom of fire ants, specifically from the species Solenopsis invicta. Its molecular formula is C₁₇H₃₅N, and it is characterized by a piperidine ring with a methyl group at position 2 and a long hydrophobic chain at position 6. At room temperature, solenopsin appears oily and is insoluble in water, with an absorbance peak at 232 nanometers . This compound is considered the primary toxin in fire ant venom and is responsible for severe reactions, including cardiorespiratory failure in humans following multiple stings .
Solenopsin exhibits notable biological activities:
The synthesis of solenopsin has been explored through various methods:
Solenopsin's unique properties lend it potential applications in various fields:
Research on solenopsin's interactions focuses on its biochemical effects:
Solenopsin shares structural similarities with several other compounds but possesses unique properties that distinguish it:
| Compound | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| Ceramide | Sphingolipid | Major regulator of cell signaling | Induces mitophagy; broader biological roles |
| 3-oxo-C₁₂-HSL | Quorum-sensing signal | Involved in bacterial communication | Similar antimicrobial activity |
| Isosolenopsin A | Alkaloid | Insecticidal effects | More potent against specific insect species |
| Dihydropyridine Derivatives | Heterocyclic compounds | Various biological activities | Structural variations lead to different effects |
Solenopsin's unique combination of structural features and biological activities sets it apart from these similar compounds, particularly in its specific inhibitory actions on the PI3K/Akt pathway and its potential applications in both biomedical research and antimicrobial development .